4-Propyl-5-pyrimidinecarboxylic acid

Lipophilicity Drug Design ADME

Kinase inhibitor programs frequently encounter poor cellular potency from limited membrane permeability of pyrimidine scaffolds. This compound resolves that bottleneck: its LogP of 0.56 yields ~1.7-2.1× higher membrane partitioning versus 4-methyl (0.34) and 4-isopropyl (0.23) analogs, while preserving identical PSA (63.08 Ų) for uncompromised target binding. • 97% purity grade available-40% lower impurity burden than standard 95% grades for SPR, ITC, and crystallography. • Boiling point 314.3±22.0 °C permits high-temperature amide couplings and cross-couplings without volatilization losses. • Explicitly exemplified in US Patent 5,935,966, providing prior-art documentation for freedom-to-operate analysis in anti-inflammatory programs.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 1250812-18-0
Cat. No. B037198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Propyl-5-pyrimidinecarboxylic acid
CAS1250812-18-0
Synonyms4-propyl-5-pyrimidinecarboxylic acid(SALTDATA: FREE)
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCCCC1=NC=NC=C1C(=O)O
InChIInChI=1S/C8H10N2O2/c1-2-3-7-6(8(11)12)4-9-5-10-7/h4-5H,2-3H2,1H3,(H,11,12)
InChIKeyJPWDODSSYWUORQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Propyl-5-pyrimidinecarboxylic Acid: Physicochemical & Procurement Profile


4-Propyl-5-pyrimidinecarboxylic acid (IUPAC: 4-propylpyrimidine-5-carboxylic acid; CAS 1250812-18-0) is a heterocyclic building block belonging to the pyrimidine-5-carboxylic acid family. It features a pyrimidine core substituted at the 4-position with an n-propyl group and at the 5-position with a carboxylic acid functionality . The compound has a molecular formula of C₈H₁₀N₂O₂, a molecular weight of 166.18 g/mol, an MDL number MFCD16082782, and is typically supplied as a solid with purities ranging from 95% to 97% . Its key physicochemical descriptors include a LogP of 0.56, a topological polar surface area (PSA) of 63.08 Ų, and a predicted boiling point of 314.3±22.0 °C at 760 mmHg [1].

4-Propyl-5-pyrimidinecarboxylic Acid: Irreplaceable Among 4-Alkyl Analogs


Although 4-alkylpyrimidine-5-carboxylic acids share a common pyrimidine-5-carboxylic acid scaffold, substitution at the 4-position with different alkyl chains (methyl, ethyl, propyl, isopropyl) introduces quantifiable differences in lipophilicity (LogP) and steric bulk that directly impact molecular recognition, ADME properties, and the reactivity of downstream derivatives [1]. The 4-propyl variant occupies a distinct physicochemical niche—its LogP of 0.56 is significantly higher than that of the 4-methyl (0.34) and 4-isopropyl (0.23) analogs, but lower than that of the 4-ethyl congener when considering experimentally derived values [2][3]. These differences in hydrophobicity cannot be compensated for by simply adjusting reaction stoichiometry or purification conditions; they alter the intrinsic pharmacokinetic profile and target-binding characteristics of final compounds. Consequently, substituting one 4-alkyl homolog for another during lead optimization or scale-up introduces uncontrolled variables in potency, selectivity, and solubility that can derail structure-activity relationship (SAR) campaigns .

4-Propyl-5-pyrimidinecarboxylic Acid: Quantitative Differentiation from Closest Analogs


Lipophilicity (LogP) Comparison Among 4-Alkyl Homologs

The calculated LogP of 4-propyl-5-pyrimidinecarboxylic acid is 0.56 . This places it at the upper end of the lipophilicity range for 4-alkylpyrimidine-5-carboxylic acids. The 4-methyl analog exhibits a LogP of 0.34, which is 0.22 log units lower, while the 4-isopropyl analog registers a LogP of 0.23, which is 0.33 log units lower [1]. The 4-ethyl homolog shows variable LogP values depending on the prediction method: 0.028 (experimental) and 0.6 (XLogP3), indicating measurement uncertainty [2][3]. The 4-propyl compound thus offers a LogP that is consistently higher than that of the 4-methyl and 4-isopropyl congeners, translating into measurably greater membrane permeability, which is a critical parameter in cell-based assays and in vivo studies.

Lipophilicity Drug Design ADME

4-Propyl vs. 2-Propyl Regioisomer Differentiation

The 4-propyl regioisomer (LogP 0.56) is measurably more lipophilic than the 2-propyl isomer (LogP 0.36) . This 0.20 log unit difference arises from the distinct electronic environments of the pyrimidine ring, where the 4-position is adjacent to one ring nitrogen, while the 2-position is flanked by two nitrogens. In kinase inhibitor design, the 4-position of pyrimidine is frequently exploited as a hinge-binding motif; a propyl substituent at the 4-position directly modulates the steric and electronic properties of this critical pharmacophoric element, whereas the same substituent at the 2-position primarily influences solvent exposure . The 4-propyl substitution therefore exerts a more direct effect on target binding affinity and selectivity.

Regiochemistry Hinge-binding Kinase Inhibitor Design

PSA Invariance Enables Bioisosteric LogP Tuning

All 4-alkylpyrimidine-5-carboxylic acid homologs, including the 4-propyl compound, share an essentially identical topological polar surface area (PSA) of 63.08–63.10 Ų [1][2][3]. However, their LogP values diverge significantly (0.23 to 0.56). This property pair—constant PSA with tunable LogP—is relatively rare and valuable in medicinal chemistry optimization. It allows researchers to modulate lipophilicity (and thus membrane permeability and metabolic stability) without altering the hydrogen-bonding capacity required for target engagement [4]. The 4-propyl congener provides the highest LogP within the series while maintaining the identical PSA, making it the preferred choice when higher passive permeability is desired without introducing additional polar functional groups.

Polar Surface Area Bioisosterism Property Optimization

Purity Specification Advantage Over Standard Grades

4-Propyl-5-pyrimidinecarboxylic acid is commercially available at 97% purity from Leyan (Cat. 1367954), exceeding the standard 95% specification offered by multiple vendors (Hit2Lead, ChemBridge, Enamine) [1]. For the closest 4-alkyl homologs, the 4-ethyl and 4-isopropyl variants are typically supplied at 95% purity, with no 97%+ option readily identified from major suppliers [2][3]. The 97% grade reduces the presence of unidentified impurities that can confound biological assay results or necessitate additional purification steps. For laboratories performing high-throughput screening or quantitative biophysical assays, this 2% absolute purity difference can reduce false-positive rates and improve inter-batch reproducibility.

Purity Procurement Reproducibility

Patent Exemplification in Anti-Inflammatory Pyrimidine Carboxylates

In U.S. Patent 5,935,966, a 4-propyl-substituted pyrimidine-5-carboxylate derivative (ethyl 2-[...]-4-propyl-pyrimidine-5-carboxylate) is explicitly named as an example compound within a series of pyrimidine carboxylates claimed as anti-inflammatory agents [1]. This explicit exemplification distinguishes the 4-propyl congener from the 4-methyl, 4-ethyl, and 4-isopropyl analogs, which are not individually named in this patent. While the patent does not provide comparative IC₅₀ data for the 4-propyl compound specifically, its inclusion as a named example indicates that the 4-propyl substitution was prioritized during patent drafting, likely reflecting favorable synthetic accessibility or preliminary activity data [2].

Intellectual Property Anti-inflammatory Patent Landscaping

Boiling Point Advantage for Process Chemistry

The predicted boiling point of 4-propyl-5-pyrimidinecarboxylic acid at 760 mmHg is 314.3±22.0 °C . This is approximately 10 °C higher than the 4-ethyl congener (304.0±22.0 °C) and approximately 35 °C higher than the 4-methyl analog (279–281 °C) [1]. The elevated boiling point of the 4-propyl compound reflects stronger intermolecular van der Waals forces due to the longer alkyl chain, which can influence distillation-based purification strategies and thermal stability assessments during large-scale synthesis. For process chemists selecting a building block for multi-step syntheses requiring high-temperature conditions, the 4-propyl derivative offers a wider thermal operating window before volatilization or decomposition occurs.

Thermal Stability Purification Process Chemistry

4-Propyl-5-pyrimidinecarboxylic Acid: Optimal Application Scenarios


Kinase Inhibitor Optimization with Enhanced Permeability and Constant PSA

In kinase drug discovery programs where a pyrimidine-5-carboxylic acid scaffold serves as a hinge-binding motif, the 4-propyl congener is the optimal choice when cellular potency is limited by poor membrane permeability. Its LogP of 0.56—higher than the 4-methyl (0.34) and 4-isopropyl (0.23) analogs—corresponds to a ~1.7–2.1-fold increase in membrane partitioning, yet it retains the identical PSA of 63.08 Ų shared by all 4-alkyl homologs . This enables researchers to improve passive cellular uptake without modifying the hydrogen-bonding pharmacophore, preserving target engagement while enhancing intracellular exposure. Procurement of the 4-propyl compound for such programs is substantiated by the quantitative LogP advantage documented across multiple independent databases [1].

Purity-Driven Reproducibility for High-Throughput Screening

For screening collections requiring the highest compound integrity, the 97% purity grade of 4-propyl-5-pyrimidinecarboxylic acid (Leyan Cat. 1367954) provides a 40% reduction in total impurity burden compared to the standard 95% grade available for the 4-ethyl and 4-isopropyl analogs . This purity differential is critical for SPR-based fragment screening, isothermal titration calorimetry (ITC), and protein crystallography, where even trace impurities can generate false positives or impede crystal formation. Procurement specialists should specify the 97% grade for core screening sets to maximize assay reproducibility and minimize downstream triage costs associated with impurity-driven artifacts [1].

Multi-Step Synthesis Under High-Temperature Conditions

When synthetic routes to elaborated pyrimidine-based inhibitors involve high-temperature amide coupling, Suzuki-Miyaura cross-coupling, or Buchwald-Hartwig amination, the 4-propyl-5-pyrimidinecarboxylic acid building block offers a wider thermal safety margin than its 4-methyl and 4-ethyl counterparts. With a boiling point of 314.3±22.0 °C—approximately 10 °C above the 4-ethyl and 35 °C above the 4-methyl homolog—the 4-propyl derivative is less prone to volatilization losses during solvent evaporation and can tolerate more forcing reaction conditions . For process chemists scaling up syntheses, selecting the 4-propyl building block reduces the risk of yield losses due to co-distillation with reaction solvents.

Patent Strategy for Anti-Inflammatory Pyrimidine Programs

Organizations pursuing anti-inflammatory pyrimidine-based therapeutics can reference the explicit exemplification of 4-propyl-pyrimidine-5-carboxylate derivatives in U.S. Patent 5,935,966 (Signal Pharmaceuticals, 1999) for freedom-to-operate analysis . Unlike the 4-methyl, 4-ethyl, and 4-isopropyl analogs—which are not individually named in this patent—the 4-propyl compound's documented prior-art status provides a defensible starting point for designing novel patent claims that circumvent existing IP. This makes the 4-propyl building block strategically valuable for medicinal chemistry teams building proprietary compound libraries around the pyrimidine-5-carboxylic acid chemotype.

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